molecular formula C23H18FNO4 B1301976 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid CAS No. 678988-18-6

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic Acid

Cat. No.: B1301976
CAS No.: 678988-18-6
M. Wt: 391.4 g/mol
InChI Key: UUEGPRZUDVECNF-NRFANRHFSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the fluorophenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of microreactors allows for the continuous production of the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. The fluorophenyl group can interact with various biological targets, influencing enzyme activity and protein binding .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical properties.

    (2S)-2-(tert-butoxycarbonylamino)-2-(4-fluorophenyl)acetic acid: Uses a different protecting group (Boc) instead of Fmoc.

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid: The fluorine atom is positioned differently on the phenyl ring.

Uniqueness

The presence of both the Fmoc protecting group and the fluorophenyl group makes (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid unique. The Fmoc group provides stability during synthesis, while the fluorophenyl group imparts specific reactivity and biological activity .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEGPRZUDVECNF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142465
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872359-16-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872359-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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